An In-depth Technical Guide to 2-Chloro-Substituted Pyridinecarboxylic Acid Intermediates
An In-depth Technical Guide to 2-Chloro-Substituted Pyridinecarboxylic Acid Intermediates
Introduction: In the landscape of pharmaceutical and agrochemical development, the pyridine ring serves as a privileged scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. When functionalized, it becomes a versatile building block for a vast array of bioactive molecules. This guide focuses on a specific and highly valuable subclass: 2-chloro-substituted pyridinecarboxylic acids. The presence of a chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations.
Initial searches for "2-Chloro-3-(methylthio)isonicotinic acid" do not yield a registered CAS number or substantial literature, suggesting it may be a novel compound or a misidentified structure. This guide, therefore, provides a comprehensive technical overview of the most critical and closely related structural analog for which extensive data exists: 2-Chloroisonicotinic acid . Understanding the properties and reactivity of this core intermediate is fundamental for any researcher aiming to synthesize more complex derivatives, such as the target methylthio-substituted compound.
Part 1: Core Identification and Physicochemical Properties of 2-Chloroisonicotinic Acid
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 2-Chloroisonicotinic acid is the common name for 2-chloro-4-pyridinecarboxylic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
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Chemical Name: 2-Chloroisonicotinic acid
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Synonyms: 2-Chloro-4-pyridinecarboxylic acid, 2-Chloropyridine-4-Carboxylic Acid[1][2]
The strategic placement of the chloro and carboxyl groups dictates the molecule's physical and chemical behavior, influencing its solubility, reactivity, and utility as a synthetic intermediate.
Table 1: Physicochemical Properties of 2-Chloroisonicotinic Acid
| Property | Value | Source(s) |
| Molecular Formula | C6H4ClNO2 | [1][2][3] |
| Molecular Weight | 157.55 g/mol | [2] |
| Appearance | Solid at room temperature; typically a white or slightly yellow crystalline powder. | [1][4] |
| Melting Point | 176-178°C | [4] |
| Boiling Point | 316.8°C at 760 mmHg | [4] |
| Solubility | Moderately soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |
| InChI Key | QXCOHSRHFCHCHN-UHFFFAOYSA-N | [1] |
These properties are critical for downstream applications. For instance, the defined melting point serves as an initial, rapid indicator of purity. The solubility profile dictates the choice of solvent systems for both reaction and purification (e.g., recrystallization or chromatography).
Part 2: Synthesis and Manufacturing Pathways
The synthesis of chlorinated pyridinecarboxylic acids is a well-established field, driven by their importance as intermediates. For the isomeric 2-Chloronicotinic acid (CAS: 2942-59-8) , a common route involves the chlorination of nicotinic acid-N-oxide using phosphorus oxychloride (POCl3).[5] This highlights a general strategy where the N-oxide activates the pyridine ring for chlorination.
A prevalent method for producing 2-chloronicotinic acid involves starting from 2-chloro-3-methylpyridine and oxidizing the methyl group.[6] This approach, using oxygen in the presence of an initiator and a metal salt catalyst, is advantageous due to its use of readily available starting materials and milder reaction conditions.[6] While a specific, detailed synthesis for 2-chloroisonicotinic acid is less commonly published in open literature, analogous principles of ring activation followed by chlorination or oxidation of a precursor are logically applied.
Below is a generalized workflow representing a common synthetic logic for this class of compounds.
Caption: Generalized synthetic strategies for 2-Chloroisonicotinic Acid.
Experimental Causality: The choice between these pathways often depends on the cost and availability of the starting materials. The oxidation route is attractive if the corresponding picoline (methylpyridine) is accessible. The N-oxide route is a classic method for activating the pyridine ring at the 2- and 6-positions towards nucleophilic attack by a chlorinating agent. The N-oxide functionality electronically modifies the ring, making the C2 position electron-deficient and thus susceptible to chlorination.
Part 3: Analytical Identification and Characterization
Confirming the identity and purity of 2-Chloroisonicotinic acid is paramount. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating analytical system.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Step-by-Step HPLC Protocol:
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Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the typical starting point.[7] The non-polar stationary phase effectively retains the pyridine ring.
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Mobile Phase Preparation: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A common mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0-4.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[7][8]
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Isocratic vs. Gradient Elution: For purity assessment and identification of related substances, a gradient elution method (e.g., starting with 10% organic and ramping to 90%) is often preferred to resolve impurities with a wide range of polarities.
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Detection: UV detection is ideal due to the aromatic nature of the pyridine ring. A detection wavelength around 254-260 nm typically provides a strong chromophoric response.[7][9]
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Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to a concentration of approximately 0.5-1.0 mg/mL.
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Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Trustworthiness through Validation: A robust HPLC method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy. The ability of the method to separate the main compound from its potential impurities and degradation products is a key aspect of this validation.[7]
Spectroscopic Structural Confirmation
While HPLC confirms purity, spectroscopic methods confirm the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons. For 2-Chloroisonicotinic acid, one would expect to see distinct signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the 2,4-substitution pattern.
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¹³C NMR: Shows the number of unique carbon environments. The spectrum for this compound would display six distinct signals, including one for the carboxylic acid carbon (~165-175 ppm) and others corresponding to the carbons of the chlorinated pyridine ring.[10]
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Mass Spectrometry (MS):
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Determines the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus one proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[11][12]
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Infrared (IR) Spectroscopy:
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Identifies functional groups. Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches characteristic of the pyridine ring (~1400-1600 cm⁻¹).
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Caption: Self-validating analytical workflow for compound characterization.
Part 4: Applications in Research and Drug Development
2-Chloroisonicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the differential reactivity of its functional groups.
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Amide Synthesis: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, HOBt/EDC) or by first converting it to an acid chloride with thionyl chloride or oxalyl chloride. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom in the ring, making it a prime site for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build diverse molecular libraries. For example, 2-Chloroisonicotinic acid is used as a reagent in the synthesis of (phenylmorpholinyl)pyrimidinones, which act as selective glycogen synthase kinase-3β inhibitors.[1]
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Precursor to Heterocyclic Systems: It serves as a starting material for constructing fused heterocyclic systems. For instance, it can be used to synthesize 11-oxo-11H-pyrido[2,1-b]quinazoline-7-carboxylic acid derivatives.[2]
The related compound, 2-chloronicotinic acid, is a crucial intermediate for synthesizing important molecules like the herbicide nicosulfuron, the anti-inflammatory drug niflumic acid, and the HIV reverse transcriptase inhibitor nevirapine.[4][6] This further underscores the significance of this structural motif in applied chemistry.
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